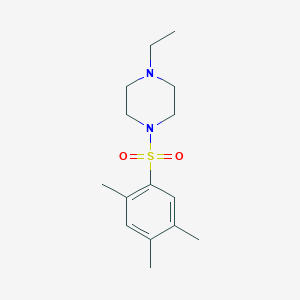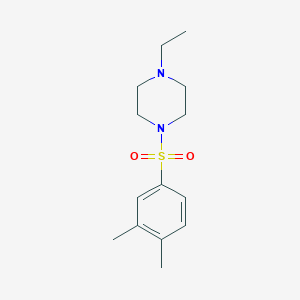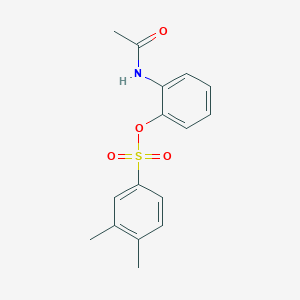
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, also known as ADPBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADPBS belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, ADPBS has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various cellular pathways that contribute to disease progression. In cancer cells, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In inflammation, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
Biochemical and Physiological Effects:
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to have various biochemical and physiological effects that contribute to its therapeutic potential. In cancer cells, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to induce DNA damage and inhibit cell proliferation. In inflammation, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research. However, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Direcciones Futuras
There are several future directions for research on 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, including its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate and its effects on various cellular pathways. Furthermore, the potential toxicity of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate needs to be thoroughly investigated to ensure its safety for use in humans. Overall, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has shown promising results in scientific research, and further investigation is needed to fully realize its therapeutic potential.
Métodos De Síntesis
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate can be synthesized through a multi-step reaction process that involves the acetylation of 2-aminophenol, followed by the sulfonation of 3,4-dimethylbenzenesulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been optimized to achieve high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. Inflammation is a major contributor to many diseases, and 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2-acetamidophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-14(10-12(11)2)22(19,20)21-16-7-5-4-6-15(16)17-13(3)18/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
WEFUXAPXUCSSKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




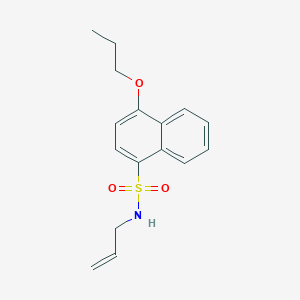
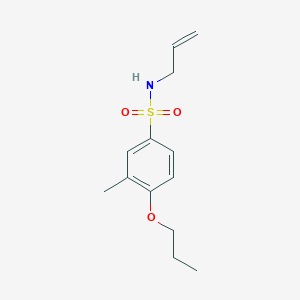

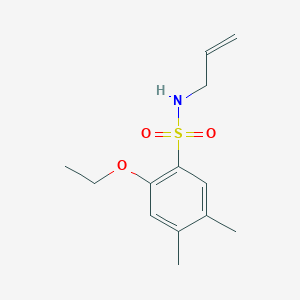
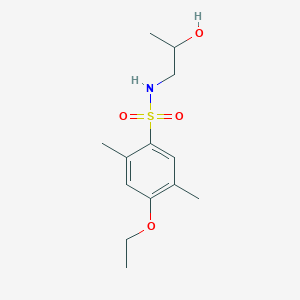
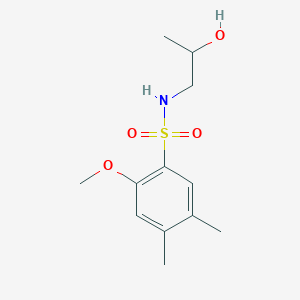

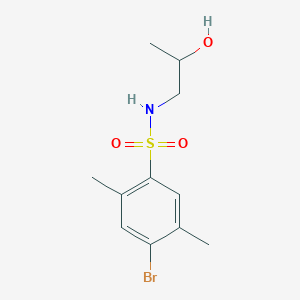
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
